molecular formula C13H18O3 B5579175 (2-tert-butyl-5-methylphenoxy)acetic acid

(2-tert-butyl-5-methylphenoxy)acetic acid

Cat. No. B5579175
M. Wt: 222.28 g/mol
InChI Key: YRZRMZAUHRFSSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-tert-butyl-5-methylphenoxy)acetic acid and similar compounds often involves multiple steps and specific reagents. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid, a related compound, was achieved by treating 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation (Lai Yi, 2003).

Molecular Structure Analysis

Studies have revealed the crystal and molecular structure of (2-tert-butyl-5-methylphenoxy)acetic acid and related compounds. For example, the crystal and molecular structure of a clathrate formed by a cyclo compound containing similar functional groups was analyzed, showing specific intramolecular contacts and hydrogen bonding (C. Rizzoli et al., 1982).

Chemical Reactions and Properties

The chemical properties of (2-tert-butyl-5-methylphenoxy)acetic acid include its reactivity in various chemical reactions. For instance, the electrochemical oxidation of related compounds, such as 2,4,6-tri-tert-butylphenol, has been investigated, demonstrating the compound's reactivity and transformation under specific conditions (J. Richards et al., 1975).

Physical Properties Analysis

Physical properties of such compounds include their crystal structure and hydrogen bonding patterns. For example, (2-methyl­phenoxy)­acetic acid, a similar compound, features dimeric hydrogen bonding in its crystal structure (P. Cox & G. Hickey, 2004).

Chemical Properties Analysis

Chemical properties can be exemplified by the oxidation reactions and the formation of various intermediates. The oxidation of 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide in heteropolyacid systems shows complex transformations and intermediate products, which can be insightful for understanding the chemical behavior of (2-tert-butyl-5-methylphenoxy)acetic acid (M. Shimizu et al., 1990).

Scientific Research Applications

Oxidation Studies

  • Oxidation Reactions: Research demonstrates the use of phenols similar to (2-tert-butyl-5-methylphenoxy)acetic acid in oxidation reactions. For instance, 2,6-di-tert-butyl-4-methylphenol has been used with hydrogen peroxide in the presence of heteropolyacids for oxidation, producing various intermediates and discussing the oxidation mechanism of phenols (Shimizu et al., 1990).

Antioxidant Activities

  • Antioxidant Studies: Phenols, including 2,6-di-tert-butyl-4-methylphenol, have been evaluated for their antioxidant activities. These studies include the examination of H-atom donating activities toward various radicals, providing insights into the antioxidant properties of these compounds (Barclay et al., 1999).

Synthesis Research

  • Synthesis of Related Compounds: Research involving the synthesis of compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol has been conducted, showcasing methods and yields in producing related chemical structures (Lai Yi, 2003).

Medicinal Chemistry

  • Drug Metabolism Studies: While focusing on scientific research applications, studies on drug metabolism involving similar compounds have been carried out. For instance, the metabolism of CP-533,536, a compound containing a tert-butyl group, has been investigated to understand its metabolic pathways and interactions (Prakash et al., 2008).

Molecular Magnetism

  • Molecular Magnetism and Coordination Chemistry: Studies involving the synthesis of compounds with tert-butyl groups have been conducted for understanding their magnetic properties and coordination chemistry. This includes research on tetranuclear and pentanuclear compounds of rare-earth metals, offering insights into the magnetic interactions and structures of such complexes (Yadav et al., 2015).

Electrochemical Studies

  • Electrochemical Oxidation Research: The electrochemical oxidation of phenols, including those with tert-butyl groups, has been explored. These studies delve into the oxidation mechanisms and the formation of various intermediates, contributing to a better understanding of the electrochemical properties of these compounds (Richards et al., 1975).

Ligand Design in Catalysis

  • Catalysis and Ligand Design: Research on the design and application of ligands with tert-butyl groups for catalytic processes, such as asymmetric hydrogenation, has been carried out. These studies provide valuable insights into the effectiveness and mechanism of these ligands in catalysis (Imamoto et al., 2012).

properties

IUPAC Name

2-(2-tert-butyl-5-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-5-6-10(13(2,3)4)11(7-9)16-8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZRMZAUHRFSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Tert-butyl)-5-methylphenoxy)acetic acid

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